Balanced chemical equation (tentative):
DTPA + 2(CH3CO)2O -> DTPA dianhydride + 4CH3COOH (acetic acid)
Balanced chemical equation (tentative):
DTPA dianhydride + 2H2O -> DTPA
There is currently no extensive research available on the specific mechanism of action of DTPA dianhydride. However, considering its structural similarity to DTPA, it might function as a chelating agent. DTPA is known to form stable complexes with metal ions by coordinating with them through its nitrogen and oxygen atoms [].
2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid, also known as DTPA dianhydride or DTPA bis-anhydride, is a chelating agent used in scientific research for its ability to bind metal ions. Due to its structure with multiple carboxylic acid groups, it can form strong complexes with various metal cations. This property is valuable in numerous research applications.
DTPA dianhydride is employed in the separation and purification of lanthanide elements. These elements exhibit similar chemical properties, making their separation challenging. DTPA dianhydride's selective complexation with specific lanthanides allows for their efficient separation using techniques like ion-exchange chromatography.
Researchers utilize DTPA dianhydride to investigate the role of metal ions in protein function. By competitively binding to metal binding sites on proteins, DTPA dianhydride can help elucidate the dependence of protein activity on specific metal ions.
While research on DTPA dianhydride is ongoing, some studies suggest its potential use in other scientific areas:
Due to its chelating properties, DTPA dianhydride might be explored in designing drug delivery systems. It could potentially bind metal ions that can improve drug efficacy or help deliver drugs to specific targets in the body [].
The metal chelation ability of DTPA dianhydride might be valuable in developing contrast agents for biomedical imaging techniques. By complexing with paramagnetic metal ions, DTPA dianhydride could enhance image contrast in magnetic resonance imaging (MRI) [].
Diethylenetriaminepentaacetic dianhydride exhibits notable biological activity due to its chelating properties. It is primarily used in:
The synthesis of diethylenetriaminepentaacetic dianhydride can be achieved through several methods:
Diethylenetriaminepentaacetic dianhydride has a wide range of applications:
Research on diethylenetriaminepentaacetic dianhydride has focused on its interactions with various biological molecules:
Several compounds share similarities with diethylenetriaminepentaacetic dianhydride, particularly in their chelating properties. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethylenediaminetetraacetic Acid | Four carboxyl groups for chelation | Commonly used for chelation therapy |
Nitrilotriacetic Acid | Three carboxyl groups | Less effective than diethylenetriaminepentaacetic acid |
Triethylenetetraminepentaacetic Acid | Five amine groups | Higher binding affinity for certain metal ions |
Diethylenetriaminepentaacetic dianhydride stands out due to its ability to form stable complexes with a broader range of metal ions compared to these similar compounds, making it particularly valuable in radiopharmaceutical applications.
Diethylenetriaminepentaacetic dianhydride exhibits a complex molecular architecture characterized by its systematic name 2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid [4] [5]. The compound possesses the molecular formula C₁₄H₁₉N₃O₈ with a molecular weight of 357.32 g/mol [1] [2] [3]. The crystallographic structure reveals a unique arrangement where the diethylenetriaminepentaacetic acid backbone has been modified through cyclization to form two six-membered morpholino rings [3] [4].
The molecular geometry demonstrates that the anhydride functional groups are formed through intramolecular cyclization, creating two distinct 2,6-dioxomorpholino moieties connected via ethylene bridges to a central tertiary amine nitrogen [4] [5]. X-ray crystallographic studies of related diethylenetriaminepentaacetic acid complexes indicate that the coordination environment around the central nitrogen atom adopts a distorted geometry to accommodate the rigid cyclic anhydride structures [10] [12].
The compound crystallizes as a powder to crystalline material, exhibiting polymorphic behavior depending on crystallization conditions [2] [3] [8]. The crystal structure analysis reveals that hydrogen bonding interactions play a crucial role in stabilizing the solid-state packing arrangement [12]. The morpholino rings adopt chair conformations, which minimize steric interactions between adjacent functional groups within the molecule [10] [12].
Bond length analysis indicates that the anhydride carbonyl groups exhibit typical C=O distances, while the morpholino ring C-N bonds demonstrate characteristic lengths for tertiary amines in cyclic systems [21]. The overall molecular architecture creates a relatively rigid framework that influences both the compound's physical properties and its chemical reactivity patterns [4] [5].
The thermal behavior of diethylenetriaminepentaacetic dianhydride reveals complex decomposition patterns that occur across multiple temperature ranges. The compound exhibits a melting point of 182-184°C according to literature specifications, with some sources reporting a slightly broader range of 175-188°C [1] [2] [3] [11]. Differential scanning calorimetry analysis confirms the melting transition occurs at approximately 182°C under standard atmospheric conditions [2].
Thermal decomposition begins immediately following the melting transition, with the onset of decomposition occurring around 175-188°C [11]. The decomposition process extends to approximately 235°C, indicating a relatively narrow thermal stability window [4] [9]. Thermogravimetric analysis reveals that the thermal degradation occurs through a multi-step mechanism [24].
The first weight loss phase occurs between 25-182°C and corresponds to the liberation of three water molecules, likely representing absorbed moisture and any hydration water present in the crystal structure [24]. This initial phase accounts for the compound's moisture sensitivity and explains why storage under anhydrous conditions is essential [2] [3] [22].
The second major thermal event occurs between 182-308°C and involves the liberation of two pendant carboxyl arms from the molecular structure [24]. This phase represents the breakdown of the anhydride functionalities and the beginning of the core molecular framework degradation [24]. The temperature range for this decomposition phase aligns closely with the melting point, suggesting that thermal decomposition occurs rapidly once the compound transitions to the liquid phase [2] [11].
Complete thermal degradation occurs between 478-630°C, resulting in the formation of carbon oxides and nitrogen-containing decomposition products [24]. The extensive temperature range for complete decomposition indicates the formation of thermally stable intermediate products during the degradation process [24].
Analysis Type | Temperature (°C) | Notes | Reference |
---|---|---|---|
Melting Point (DSC) | 182 | TCI specification | [2] |
Melting Point (Literature) | 182-184 | Sigma-Aldrich specification | [1] [3] |
Decomposition Onset | 175-188 | Dojindo specification - decomposition onset | [11] |
Decomposition Temperature Range | 190-235 | Fisher Scientific - decomposition range | [4] |
Thermogravimetric Analysis - First Weight Loss | 25-182 | Corresponds to liberation of three water molecules | [24] |
Thermogravimetric Analysis - Second Weight Loss | 182-308 | Liberation of two pendant carboxyl arms | [24] |
Thermogravimetric Analysis - Complete Degradation | 478-630 | Complete thermal degradation | [24] |
Diethylenetriaminepentaacetic dianhydride demonstrates pronounced pH-dependent hydrolytic behavior in aqueous environments. The compound exhibits fundamental instability in pure water, undergoing immediate hydrolysis upon contact with aqueous solutions [2] [3] [4]. This hydrolytic instability represents one of the most significant chemical characteristics of the compound and directly influences its handling and storage requirements [14].
Under acidic conditions (pH < 4), the compound demonstrates relatively enhanced stability compared to neutral or basic environments [15]. The acidic medium appears to inhibit the nucleophilic attack on the anhydride carbonyl groups, thereby slowing the hydrolysis rate [15]. However, even under acidic conditions, complete stability is not achieved, and gradual hydrolysis continues to occur over extended time periods [15].
At neutral pH (approximately 7), diethylenetriaminepentaacetic dianhydride undergoes moderate hydrolysis, with the primary product being diethylenetriaminepentaacetic acid [17]. The hydrolysis mechanism involves nucleophilic attack by water molecules on the anhydride carbonyl carbons, leading to ring opening and subsequent formation of the corresponding carboxylic acid groups [17]. This transformation represents the reverse of the original cyclization reaction used to form the dianhydride [13].
Basic conditions (pH > 10) dramatically accelerate the hydrolysis process, resulting in rapid and complete breakdown of the anhydride functionalities [15]. Under strongly basic conditions, the hydrolysis proceeds through a base-catalyzed mechanism where hydroxide ions serve as the primary nucleophiles [15]. The reaction kinetics under basic conditions are significantly faster than those observed under neutral or acidic conditions [15].
Controlled hydrolysis under mild acidic conditions can be employed synthetically to generate specific derivatives, such as the corresponding aldehyde products [13]. This controlled hydrolysis approach has been utilized in bioconjugation applications where selective modification of the compound is desired [13].
The hydrolysis products vary depending on the specific pH conditions and reaction time. Under most aqueous conditions, the primary product is diethylenetriaminepentaacetic acid, although secondary hydrolysis products may form under prolonged exposure or extreme pH conditions [2] [3] [4]. The formation of multiple degradation products under high-temperature aqueous conditions indicates that the hydrolysis mechanism becomes more complex when thermal energy is applied simultaneously [14].
Condition | Stability | Products | Reference |
---|---|---|---|
Aqueous Solution | Unstable - hydrolyzes | Diethylenetriaminepentaacetic acid and other hydrolysis products | [2] [3] [4] |
Water at Room Temperature | Hydrolyzes readily | Diethylenetriaminepentaacetic acid | [14] |
Acidic pH (pH < 4) | Relatively stable | Slower hydrolysis products | [15] |
Neutral pH (pH 7) | Moderate hydrolysis | Diethylenetriaminepentaacetic acid formation | [17] |
Basic pH (pH > 10) | Rapid hydrolysis | Complete hydrolysis | [15] |
Mild Acid Hydrolysis | Controlled hydrolysis to aldehyde | Corresponding aldehyde | [13] |
High Temperature + Water | Accelerated hydrolysis | Multiple degradation products | [14] |
The solubility characteristics of diethylenetriaminepentaacetic dianhydride in organic solvents demonstrate significant variation depending on the polarity and hydrogen bonding capacity of the solvent system. Based on studies of closely related gadolinium complexes, the compound exhibits considerable solubility in a wide range of organic media, typically achieving concentrations of 0.5-1 M in suitable solvents [19].
In alcoholic solvents, including methanol, ethanol, and octanol, diethylenetriaminepentaacetic dianhydride demonstrates good solubility characteristics [19]. The hydrogen bonding capacity of alcoholic solvents appears to facilitate dissolution through intermolecular interactions with the anhydride functionalities and the tertiary amine nitrogen atoms [19]. Methanol has been specifically identified as a suitable solvent for the compound, with dissolution occurring readily at room temperature [2].
Polar aprotic solvents represent an optimal solvent class for diethylenetriaminepentaacetic dianhydride dissolution. Dimethylformamide, dimethyl sulfoxide, acetonitrile, and tetrahydrofuran all demonstrate excellent solvation properties for the compound [19]. These solvents provide the necessary polarity to interact with the multiple polar functional groups within the molecule while avoiding the hydrolytic complications associated with protic solvents [19].
Aromatic hydrocarbon solvents, including toluene, chlorobenzene, and nitrobenzene, also provide suitable dissolution media for the compound [19]. The aromatic systems appear to interact favorably with the extended conjugated regions of the molecule, particularly the morpholino ring systems [19]. The solubility in aromatic media suggests that π-π stacking interactions may contribute to the overall solvation process [19].
Halogenated solvents demonstrate exceptional compatibility with diethylenetriaminepentaacetic dianhydride [19]. Dichloromethane, chloroform, and iodomethane all provide effective dissolution, likely due to their ability to interact with both the polar and nonpolar regions of the molecule [19]. The high solubility in halogenated media makes these solvents particularly valuable for synthetic applications and purification procedures [19].
Ether solvents, including diethyl ether and tetrahydrofuran, provide moderate to good solubility for the compound [19]. The oxygen atoms in ether linkages can coordinate weakly with the compound, facilitating dissolution while maintaining the integrity of the anhydride functionalities [19].
Aliphatic hydrocarbon solvents show limited solubility data, though hexanes and related saturated hydrocarbons appear to provide some dissolution capacity [19]. The reduced polarity of these solvents limits their effectiveness compared to more polar alternatives [19].
In basic aqueous solutions, specifically 1.2 molar sodium hydroxide solution, the compound demonstrates solubility at concentrations of approximately 10 grams per 50 milliliters [11]. However, this dissolution is accompanied by immediate hydrolysis, making basic aqueous systems unsuitable for applications requiring preservation of the anhydride structure [11].
Solvent Category | Specific Solvents | Solubility | Notes | Reference |
---|---|---|---|---|
Alcohols | Methanol, ethanol, octanol | 0.5-1 M (for Gd derivative) | Based on gadolinium complex data | [19] |
Polar Aprotic Solvents | Dimethylformamide, dimethyl sulfoxide, acetonitrile, tetrahydrofuran | 0.5-1 M (for Gd derivative) | Good solubility in polar aprotic media | [19] |
Aromatic Hydrocarbons | Toluene, chlorobenzene, nitrobenzene | 0.5-1 M (for Gd derivative) | Soluble in aromatic systems | [19] |
Halogenated Solvents | Dichloromethane, chloroform, iodomethane | 0.5-1 M (for Gd derivative) | Compatible with halogenated solvents | [19] |
Aliphatic Hydrocarbons | Hexanes | 0.5-1 M (for Gd derivative) | Limited data available | [19] |
Ethers | Diethyl ether, tetrahydrofuran | 0.5-1 M (for Gd derivative) | Ether solubility noted | [19] |
Water | Not applicable | Hydrolyzes | Immediate hydrolysis upon contact | [2] [3] [4] |
Basic Aqueous Solutions | 1.2 mol/L sodium hydroxide solution | Soluble (10 g/50 mL) | Requires basic conditions for dissolution | [11] |
Irritant